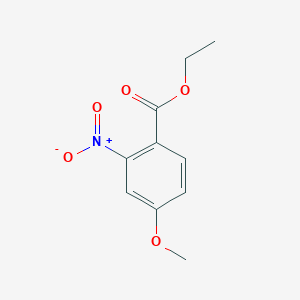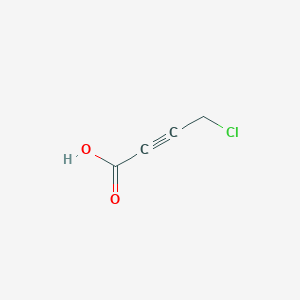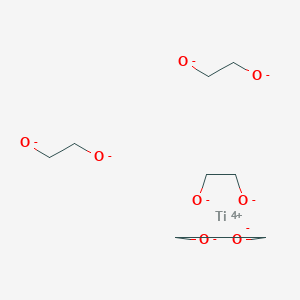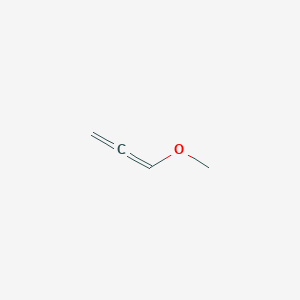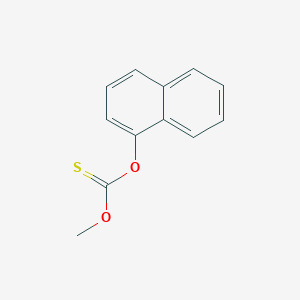
Methoxy(naphthalen-1-yloxy)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy(naphthalen-1-yloxy)methanethione, also known as MNMT, is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a thione derivative of naphthalene, which is a widely used aromatic hydrocarbon in the chemical industry. MNMT has been synthesized using various methods and has shown promising results in various biological studies.
作用机制
The mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood. However, studies have suggested that Methoxy(naphthalen-1-yloxy)methanethione exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to inhibit the activity of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, Methoxy(naphthalen-1-yloxy)methanethione has been shown to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
生化和生理效应
Methoxy(naphthalen-1-yloxy)methanethione has been shown to exhibit various biochemical and physiological effects. Studies have shown that Methoxy(naphthalen-1-yloxy)methanethione can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to modulate various signaling pathways, leading to the inhibition of cell proliferation and survival. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione has been shown to exhibit anti-inflammatory and anti-angiogenic effects, which may have implications in various disease states.
实验室实验的优点和局限性
Methoxy(naphthalen-1-yloxy)methanethione has several advantages for lab experiments. It exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Methoxy(naphthalen-1-yloxy)methanethione also has a relatively simple chemical structure, making it easy to synthesize and modify. However, Methoxy(naphthalen-1-yloxy)methanethione has several limitations for lab experiments. It requires the use of toxic and hazardous chemicals for synthesis, making it unsuitable for large-scale production. Furthermore, the mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood, and further studies are required to elucidate its mode of action.
未来方向
There are several future directions for Methoxy(naphthalen-1-yloxy)methanethione research. One direction is to explore the use of green chemistry principles and catalysts for the synthesis of Methoxy(naphthalen-1-yloxy)methanethione, making it more environmentally friendly and sustainable. Another direction is to elucidate the mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione, particularly its role in inducing oxidative stress and DNA damage in cancer cells. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione can be modified to improve its cytotoxic activity and selectivity against cancer cells, leading to the development of more effective cancer treatments. Finally, the anti-inflammatory and anti-angiogenic effects of Methoxy(naphthalen-1-yloxy)methanethione can be explored in various disease states, such as cardiovascular disease and inflammatory bowel disease.
Conclusion:
In conclusion, Methoxy(naphthalen-1-yloxy)methanethione is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Methoxy(naphthalen-1-yloxy)methanethione has been synthesized using various methods and exhibits cytotoxic activity against various cancer cell lines. The mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood, but studies have suggested that it induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. Methoxy(naphthalen-1-yloxy)methanethione has several advantages and limitations for lab experiments, and there are several future directions for Methoxy(naphthalen-1-yloxy)methanethione research, including the exploration of green chemistry principles, elucidation of its mechanism of action, and modification to improve its cytotoxic activity and selectivity against cancer cells.
合成方法
Methoxy(naphthalen-1-yloxy)methanethione has been synthesized using various methods, including the reaction of naphthalene with thionyl chloride and methanol. Another method involves the reaction of naphthalene with sodium methoxide and sulfur, followed by the addition of methanol. The yield of Methoxy(naphthalen-1-yloxy)methanethione using these methods is reported to be around 50-60%. However, these methods require the use of toxic and hazardous chemicals, making them unsuitable for large-scale production. Therefore, alternative methods are being explored, such as the use of green chemistry principles and catalysts.
科学研究应用
Methoxy(naphthalen-1-yloxy)methanethione has shown potential applications in medicinal chemistry, particularly in the field of cancer research. Studies have shown that Methoxy(naphthalen-1-yloxy)methanethione exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cancer progression.
属性
CAS 编号 |
13704-12-6 |
|---|---|
产品名称 |
Methoxy(naphthalen-1-yloxy)methanethione |
分子式 |
C12H10O2S |
分子量 |
218.27 g/mol |
IUPAC 名称 |
methoxy(naphthalen-1-yloxy)methanethione |
InChI |
InChI=1S/C12H10O2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI 键 |
HOWCBJQIQREGAB-UHFFFAOYSA-N |
SMILES |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
规范 SMILES |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
同义词 |
Thiocarbonic acid methyl 1-naphtyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
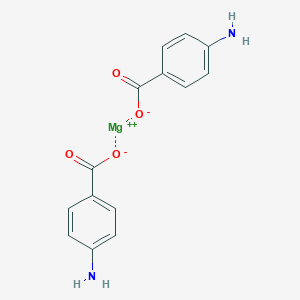
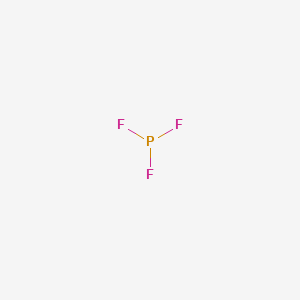
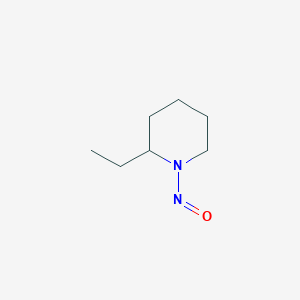
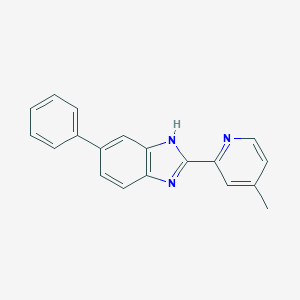
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)


![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
